Mensacarcin

Overview

Description

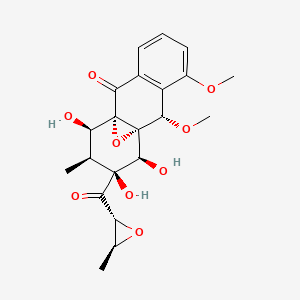

Mensacarcin is a highly oxygenated polyketide first isolated from soil-dwelling Streptomyces bottropensis bacteria . This molecule is a secondary metabolite and can be obtained in large amounts from its producing organism . Due to its unique properties, it is an important model for drug development against melanoma and other cancers .

Mechanism of Action

Target of Action

Mensacarcin, a highly oxygenated polyketide, primarily targets the mitochondria . Mitochondria are essential organelles in eukaryotic cells that provide most of the energy used by these cells .

Mode of Action

This compound interacts with its target, the mitochondria, by localizing to these organelles within 20 minutes of treatment . This interaction leads to a rapid disturbance of energy production and mitochondrial function . The localization of this compound to the mitochondria and its subsequent metabolic effects provide evidence of its unique mode of action .

Biochemical Pathways

This compound affects the energy production pathways within the mitochondria . It also activates apoptotic pathways related to caspase 3 and caspase 7, leading to cell death .

Pharmacokinetics

It is known that this compound is a secondary metabolite that can be obtained in large amounts from its producing organism, streptomyces bottropensis . This suggests that this compound may have favorable bioavailability.

Result of Action

The action of this compound results in a high cytostatic effect against almost all cell lines and a relatively selective cytotoxic effect against melanoma cells . It induces cell death in melanoma cells, as evidenced by characteristic chromatin condensation and distinct poly (ADP-ribose) polymerase -1 cleavage . Flow cytometry has identified a large population of apoptotic cells following this compound treatment, and single-cell electrophoresis has indicated that this compound causes genetic instability, a sign of early apoptosis .

Action Environment

The environment in which this compound acts can influence its efficacy. For instance, this compound has been found to be effective in melanoma cell lines with the BRAF V600E mutation, which is associated with drug resistance . This suggests that this compound’s action is independent of this mutation, making it a promising model for the development of new anticancer drugs .

Biochemical Analysis

Biochemical Properties

Mensacarcin plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to activate caspase-3/7-dependent apoptotic pathways, leading to cell death in melanoma cells . Additionally, this compound interacts with poly(ADP-ribose) polymerase-1, causing its cleavage and contributing to genetic instability, a hallmark of early apoptosis . These interactions highlight this compound’s ability to disrupt cellular processes and induce apoptosis in cancer cells.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In melanoma cells, it induces mitochondrial toxicity and apoptosis . The compound disrupts energy production and mitochondrial function, leading to rapid cell death . This compound also influences cell signaling pathways by activating apoptotic pathways and causing chromatin condensation . These effects underscore this compound’s potential as a powerful anticancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific disruption of mitochondrial function . The compound rapidly localizes to the mitochondria within 20 minutes of treatment, as confirmed by live-cell bioenergetic flux analysis . This localization, combined with its metabolic effects, provides evidence that this compound targets mitochondria . Additionally, this compound activates apoptotic pathways related to caspase 3 and caspase 7, leading to cell death . These molecular interactions highlight the compound’s unique mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound’s effects change over time. The compound rapidly disturbs energy production and mitochondrial function, leading to cell death within a short period Long-term effects on cellular function, stability, and degradation have not been extensively studied

Dosage Effects in Animal Models

Studies on the dosage effects of this compound in animal models are limited. It is known that the compound exhibits a high cytostatic effect against almost all cell lines in the National Cancer Institute-60 cell line screen . The relatively selective cytotoxicity against melanoma cells suggests that this compound may have a therapeutic window where it is effective at lower doses but may exhibit toxic or adverse effects at higher doses

Metabolic Pathways

This compound is involved in metabolic pathways that target mitochondria . The compound’s rapid localization to the mitochondria and its disruption of energy production highlight its role in mitochondrial metabolism . This compound’s interaction with enzymes and cofactors involved in mitochondrial function further underscores its impact on metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues, primarily targeting the mitochondria . The compound’s rapid localization to the mitochondria suggests the involvement of specific transporters or binding proteins that facilitate its accumulation in this organelle . This targeted distribution is crucial for this compound’s activity and function.

Subcellular Localization

This compound’s subcellular localization is primarily within the mitochondria . The compound’s targeting signals or post-translational modifications may direct it to this specific compartment, where it exerts its cytotoxic effects . The subcellular localization of this compound is essential for its activity and function, as it disrupts mitochondrial processes and induces apoptosis in cancer cells .

Preparation Methods

Mensacarcin can be synthesized through various synthetic routes. One approach involves the use of the Heck reaction, organolithium compounds, and halogen-lithium exchange reactions . The synthesis of this compound involves the preparation of A-ring and C-ring fragments, followed by their coupling through lithium-halogen exchange and intramolecular Heck reactions . The industrial production of this compound primarily relies on the fermentation of Streptomyces bottropensis bacteria, which can produce the compound in large quantities .

Chemical Reactions Analysis

Mensacarcin undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include palladium catalysts for Heck reactions, organolithium reagents for halogen-lithium exchange, and various oxidizing and reducing agents . Major products formed from these reactions include intermediates with modified functional groups, which are essential for the synthesis of the final compound .

Scientific Research Applications

Mensacarcin has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying polyketide synthesis and biosynthesis . In biology, this compound is used to investigate mitochondrial function and energy metabolism . In medicine, it has shown potent cytostatic and cytotoxic effects against melanoma cells, making it a promising candidate for anticancer drug development . Additionally, this compound’s unique mechanism of action makes it a valuable tool for studying apoptosis and cell death pathways .

Comparison with Similar Compounds

Mensacarcin is unique compared to other similar compounds due to its specific targeting of mitochondria and its potent cytostatic and cytotoxic effects against melanoma cells . Similar compounds include other polyketides with anticancer properties, such as doxorubicin and epothilone . this compound’s low correlation with standard antitumor agents and its effectiveness in BRAF V600E mutation cell lines highlight its distinctiveness .

Properties

IUPAC Name |

(1S,9S,10S,11S,12S,13S,14R)-11,12,14-trihydroxy-7,9-dimethoxy-13-methyl-12-[(2R,3S)-3-methyloxirane-2-carbonyl]-15-oxatetracyclo[8.4.1.01,10.03,8]pentadeca-3(8),4,6-trien-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O9/c1-8-14(22)20-15(23)10-6-5-7-11(27-3)12(10)17(28-4)21(20,30-20)18(25)19(8,26)16(24)13-9(2)29-13/h5-9,13-14,17-18,22,25-26H,1-4H3/t8-,9-,13+,14+,17-,18-,19+,20+,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWNXYRCJJRRWAQ-ALCXHWRFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C23C(=O)C4=C(C(C2(O3)C(C1(C(=O)C5C(O5)C)O)O)OC)C(=CC=C4)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@@]23C(=O)C4=C([C@@H]([C@@]2(O3)[C@H]([C@@]1(C(=O)[C@H]5[C@@H](O5)C)O)O)OC)C(=CC=C4)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[2-[(1-Cyclohexyl-5-tetrazolyl)thio]-1-oxoethyl]amino]benzoic acid ethyl ester](/img/structure/B1213533.png)

![N-[(6-ethoxy-2-oxo-1H-quinolin-3-yl)methyl]-4-fluoro-N-(2-hydroxyethyl)benzamide](/img/structure/B1213534.png)

![3-[4-methyl-3-(methylthio)-1H-1,2,4-triazol-5-ylidene]-2-naphthalenone](/img/structure/B1213535.png)